molecular formula C26H19IO3S B14234214 Diphenyliodanium anthracene-2-sulfonate CAS No. 405263-63-0

Diphenyliodanium anthracene-2-sulfonate

Cat. No.: B14234214
CAS No.: 405263-63-0
M. Wt: 538.4 g/mol
InChI Key: DPHVRUCTKIUGMZ-UHFFFAOYSA-M
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Description

Diphenyliodanium anthracene-2-sulfonate is a compound that belongs to the class of iodonium salts. These salts are known for their utility in various photochemical and photophysical applications. This compound, in particular, is used as a photoacid generator, which means it can generate acid upon exposure to light. This property makes it valuable in the field of photolithography and other applications requiring precise control of acid generation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diphenyliodanium anthracene-2-sulfonate typically involves the reaction of diphenyliodonium salts with anthracene-2-sulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include diphenyliodonium chloride and anthracene-2-sulfonic acid. The reaction is usually conducted in an aqueous medium, and the product is isolated through crystallization or other purification techniques .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to maximize the efficiency of the synthesis, and advanced purification methods are employed to obtain the final product with the desired specifications .

Chemical Reactions Analysis

Types of Reactions

Diphenyliodanium anthracene-2-sulfonate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield anthraquinone derivatives, while reduction reactions can produce anthracene derivatives .

Scientific Research Applications

Diphenyliodanium anthracene-2-sulfonate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of diphenyliodanium anthracene-2-sulfonate involves the generation of acid upon exposure to light. This process is initiated by the absorption of light, which excites the compound and leads to the cleavage of the iodonium bond. The resulting products include a proton (acid) and a radical species. The generated acid can then participate in various chemical reactions, depending on the application .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to diphenyliodanium anthracene-2-sulfonate include:

  • Diphenyliodonium hexafluorophosphate
  • Bis(4-tert-butylphenyl)iodonium perfluoro-1-butanesulfonate
  • (4-Iodophenyl)diphenylsulfonium triflate

Uniqueness

This compound is unique due to its specific photophysical properties and its ability to generate acid upon light exposure. This makes it particularly valuable in applications requiring precise control of acid generation, such as photolithography and photochemical synthesis .

Properties

CAS No.

405263-63-0

Molecular Formula

C26H19IO3S

Molecular Weight

538.4 g/mol

IUPAC Name

anthracene-2-sulfonate;diphenyliodanium

InChI

InChI=1S/C14H10O3S.C12H10I/c15-18(16,17)14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h1-9H,(H,15,16,17);1-10H/q;+1/p-1

InChI Key

DPHVRUCTKIUGMZ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)[I+]C2=CC=CC=C2.C1=CC=C2C=C3C=C(C=CC3=CC2=C1)S(=O)(=O)[O-]

Origin of Product

United States

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